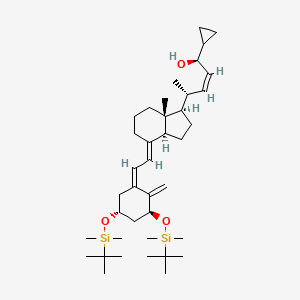

Impurity of Calcipotriol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Impurity of Calcipotriol” refers to various by-products and degradation products that can be found during the synthesis and storage of Calcipotriol, a synthetic derivative of calcitriol (a form of vitamin D). Calcipotriol is primarily used in the treatment of psoriasis due to its ability to regulate cell proliferation and differentiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Calcipotriol involves several steps, starting from the precursor calcitriol. The process includes selective protection and deprotection of hydroxyl groups, introduction of a cyclopropyl group, and formation of the seco-steroid structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of Calcipotriol and its impurities involves large-scale chemical synthesis with stringent quality control measures. The process includes purification steps such as crystallization, chromatography, and recrystallization to isolate the desired product and remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Impurities of Calcipotriol can undergo various chemical reactions, including:

Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidized impurities.

Reduction: Reducing agents can alter the structure of impurities, leading to different by-products.

Substitution: Halogenation or other substitution reactions can introduce new functional groups into the impurity molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and minimize side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Calcipotriol. These impurities can affect the stability and efficacy of the final pharmaceutical product .

Applications De Recherche Scientifique

Chemistry

In chemistry, the study of Calcipotriol impurities helps in understanding the stability and reactivity of the compound. This knowledge is crucial for optimizing synthetic routes and improving the purity of the final product .

Biology

Biologically, impurities can influence the pharmacokinetics and pharmacodynamics of Calcipotriol. Research in this area aims to identify and mitigate any adverse effects caused by these impurities .

Medicine

In medicine, the presence of impurities in Calcipotriol formulations can impact the safety and efficacy of the drug. Regulatory agencies require thorough characterization and control of these impurities to ensure patient safety .

Industry

Industrially, the control of impurities is essential for maintaining the quality and consistency of Calcipotriol products. Advanced analytical techniques are employed to detect and quantify impurities at various stages of production .

Mécanisme D'action

The mechanism of action of Calcipotriol involves binding to the vitamin D receptor (VDR) in the skin cells. This binding modulates gene expression, leading to reduced proliferation and increased differentiation of keratinocytes. The impurities of Calcipotriol can potentially interfere with this mechanism by altering the binding affinity or stability of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Calcipotriol include other vitamin D analogs such as calcitriol, tacalcitol, and maxacalcitol. These compounds share a similar structure and mechanism of action but differ in their potency, stability, and side effect profiles .

Uniqueness

Calcipotriol is unique among these analogs due to its specific modifications that enhance its stability and reduce its hypercalcemic effects. The impurities of Calcipotriol, however, can compromise these advantages by introducing variability in the drug’s performance .

Conclusion

Understanding the impurities of Calcipotriol is essential for ensuring the safety, efficacy, and quality of this important pharmaceutical compound. Ongoing research and stringent quality control measures are necessary to manage these impurities and optimize the therapeutic potential of Calcipotriol.

Propriétés

IUPAC Name |

(Z,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16-,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-NGKZUPQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C\[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)